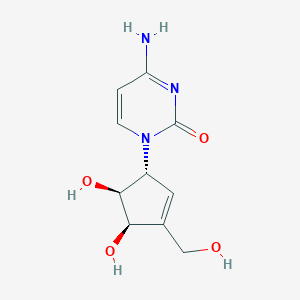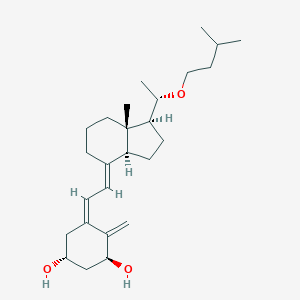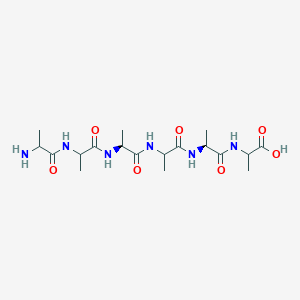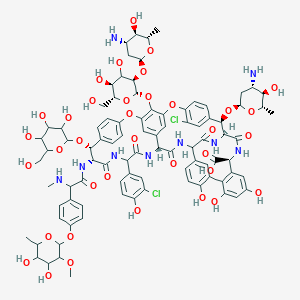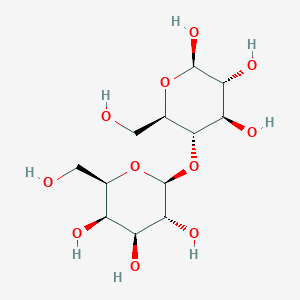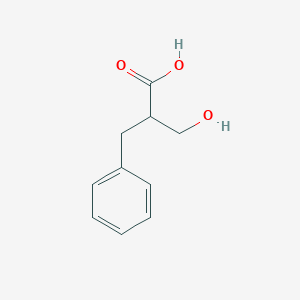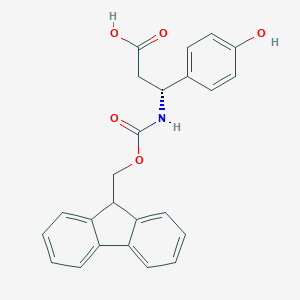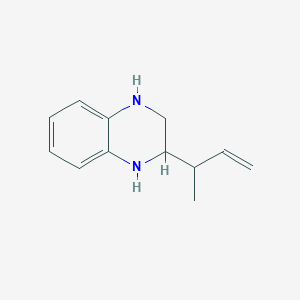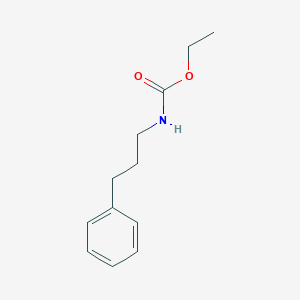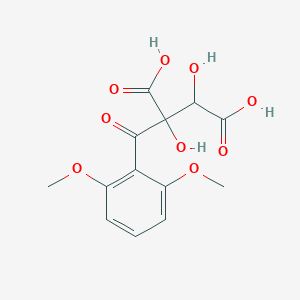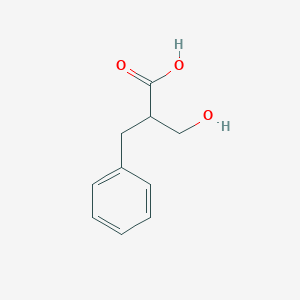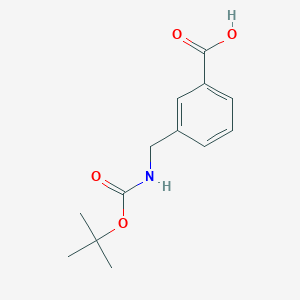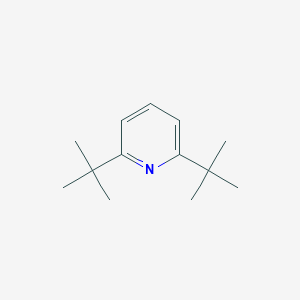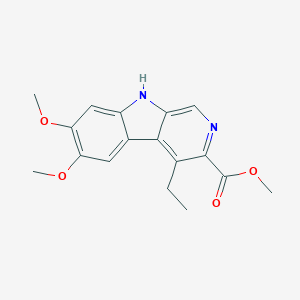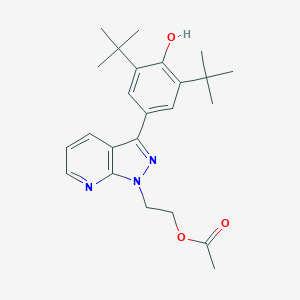
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate
Übersicht
Beschreibung
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Furthermore, this paper will list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate is not fully understood. However, it has been suggested that the compound exerts its effects through its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Furthermore, it has been shown to inhibit the activity of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate in lab experiments is its ability to scavenge free radicals and inhibit inflammatory pathways. Furthermore, it has been shown to possess anticancer properties, making it a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer. Furthermore, it may be beneficial to investigate the potential toxicity of this compound in vivo and to develop strategies to mitigate its toxicity.
Wissenschaftliche Forschungsanwendungen
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate has been extensively studied for its potential applications in various fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
114319-11-8 |
|---|---|
Produktname |
2-(3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate |
Molekularformel |
C24H31N3O3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate |
InChI |
InChI=1S/C24H31N3O3/c1-15(28)30-12-11-27-22-17(9-8-10-25-22)20(26-27)16-13-18(23(2,3)4)21(29)19(14-16)24(5,6)7/h8-10,13-14,29H,11-12H2,1-7H3 |
InChI-Schlüssel |
XSJLVVSEXQXWNC-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)OCCN1C2=C(C=CC=N2)C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)N1 |
SMILES |
CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(=O)OCCN1C2=C(C=CC=N2)C(=N1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Synonyme |
2-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridin-1-yl)ethyl acetate BHPPE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

